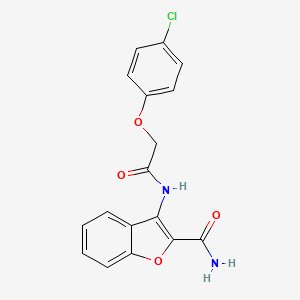

3-(2-(4-Chlorophenoxy)acetamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

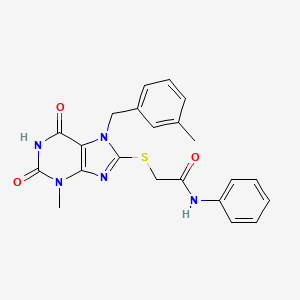

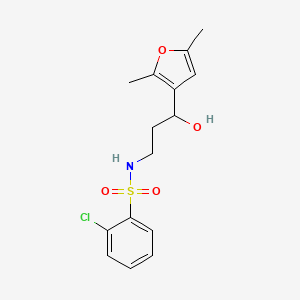

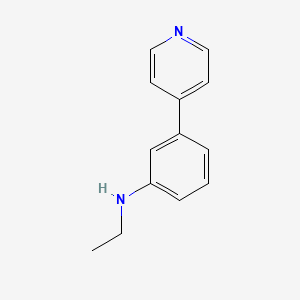

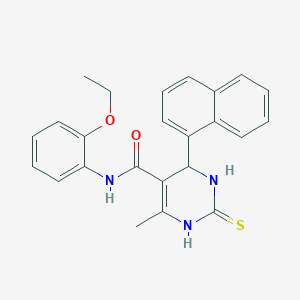

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and a high yield .Molecular Structure Analysis

The molecular formula of 3-(2-(4-chlorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is C23H16ClN3O6, and its molecular weight is 465.8 g/mol.Chemical Reactions Analysis

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The chemical reactions involving benzofuran derivatives are complex and can involve various processes such as free radical cyclization cascades .Aplicaciones Científicas De Investigación

Cancer Research

This compound has been studied for its role in cancer cell physiology, particularly in colorectal cancer cells. It has been shown to inhibit TMEM206 mediated currents, which are not key mediators of acid-induced cell death in colorectal cancer cells .

Antibacterial Activities

Related compounds have been tested for antibacterial activities against various bacteria, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi and yeast strains . This suggests potential antibacterial applications for the compound .

Pharmacology

The compound has been identified as a small molecule inhibitor of TMEM206 (IC 50 = 9.55 µM), with limited inhibition at low pH conditions . This indicates its potential use in pharmacological research related to ion channel regulation.

Molecular Biology

In molecular biology, this compound could be used to mediate gene knockdown or as a template for identifying other potential inhibitors through ligand-based virtual screening (LBVS) .

Neurology

Although not directly mentioned for the specific compound, TMEM206 was reported to contribute to acid-induced cell death in neurons . Therefore, there might be neurological implications worth exploring.

Kidney and Cervical Epithelial Cells

Similar to its role in neurons, TMEM206’s contribution to acid-induced cell death in kidney and cervical epithelial cells has been reported , suggesting possible research applications in these areas.

Mecanismo De Acción

Target of Action

The primary target of 3-(2-(4-Chlorophenoxy)acetamido)benzofuran-2-carboxamide is TMEM206 , a transmembrane protein . TMEM206 is known to conduct chloride ions across plasma and vesicular membranes . It has been reported to contribute to acid-induced cell death in neurons, kidney, and cervical epithelial cells .

Mode of Action

3-(2-(4-Chlorophenoxy)acetamido)benzofuran-2-carboxamide, also referred to as CBA, acts as an inhibitor of TMEM206 . It inhibits TMEM206 mediated currents, particularly at low pH . The IC50 value of CBA for TMEM206 is 9.55 µM .

Biochemical Pathways

It is known that tmem206 is involved in the regulation of many physiological functions, such as cell volume, vesicular acidification, transepithelial transport, and cellular signaling . By inhibiting TMEM206, CBA may impact these processes.

Result of Action

CBA demonstrates effective and specific inhibition of TMEM206 . . Therefore, the molecular and cellular effects of CBA’s action may vary depending on the cell type and context.

Action Environment

The action, efficacy, and stability of CBA are influenced by environmental factors, particularly pH . . This suggests that the acidity of the environment in which CBA is administered could significantly impact its effectiveness.

Propiedades

IUPAC Name |

3-[[2-(4-chlorophenoxy)acetyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4/c18-10-5-7-11(8-6-10)23-9-14(21)20-15-12-3-1-2-4-13(12)24-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDMGNISIKLZNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane](/img/structure/B2353852.png)

![Tert-butyl 4-[2-[[2-[(4-chlorophenyl)methylamino]-2-oxoacetyl]amino]ethyl]piperazine-1-carboxylate](/img/structure/B2353853.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenylmethoxyethanone](/img/structure/B2353856.png)

![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2353862.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2353865.png)

![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2353872.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2353874.png)